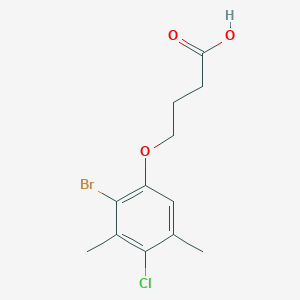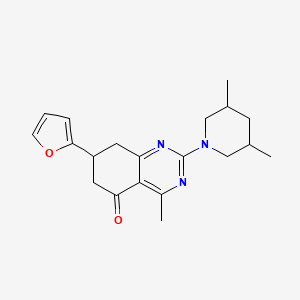![molecular formula C22H25N3O3 B4617384 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide](/img/structure/B4617384.png)
3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, including compounds similar to the one , typically involves cyclization reactions of appropriate hydrazides and carboxylic acids or their derivatives. For example, Taha et al. (2014) describe a multi-step synthesis starting from 2-methoxybenzohydrazide, leading to the formation of oxadiazole derivatives through cyclization processes. This method could be adapted for the synthesis of the specified compound by selecting appropriate starting materials and reaction conditions (Taha, Ismail, Imran, & Khan, 2014).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, including our compound, is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. This structure contributes to the compound's chemical reactivity and properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for analyzing these structures. Wang et al. (2005) demonstrated the use of X-ray crystallography to analyze the structure of a similar 1,3,4-oxadiazole derivative, revealing details about ring conformations and substituent effects (Wang, Pu, Chen, & Wang, 2005).
Chemical Reactions and Properties
1,3,4-oxadiazoles are known for participating in various chemical reactions, including nucleophilic substitution and cycloaddition reactions. The presence of the oxadiazole ring influences the electron distribution across the molecule, making it a participant in various organic reactions. Kleier and Pilgram (1987) discussed the retro-ene reaction involving 1,3,4-oxadiazole derivatives, highlighting their reactivity and the potential for generating new compounds through these reactions (Kleier & Pilgram, 1987).
Aplicaciones Científicas De Investigación
Antidiabetic and Anticancer Applications
A notable area of application for compounds related to 3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-methoxyethyl)-N-methylpropanamide is in the synthesis of novel derivatives with potential antidiabetic and anticancer properties. For instance, derivatives of dihydropyrimidine and 1,3,4-oxadiazole have been synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, demonstrating the potential of this scaffold in the development of new antidiabetic agents (Lalpara et al., 2021). Furthermore, similar structures have been explored for their anticancer activity, with certain compounds showing promising results against various cancer cell lines, suggesting a potential role in the design of new anticancer drugs (Ravinaik et al., 2021).
Nematocidal Activity
Another interesting application area for these compounds is in the development of nematocides. Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown significant nematocidal activity against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for the development of new nematicides (Liu et al., 2022).
Antimicrobial and Antibacterial Properties
Compounds with 1,3,4-oxadiazole structures have also been investigated for their antimicrobial and antibacterial activities. For example, new 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate activities against various test microorganisms, suggesting their use in the development of new antimicrobial agents (Bektaş et al., 2010). Similarly, novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been evaluated for their antibacterial activity, further supporting the potential of these compounds in antimicrobial research (Aghekyan et al., 2020).
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-3-[5-[(4-phenylphenyl)methyl]-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-25(14-15-27-2)22(26)13-12-20-23-24-21(28-20)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOELEHBRZHVOGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=O)CCC1=NN=C(O1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4617301.png)
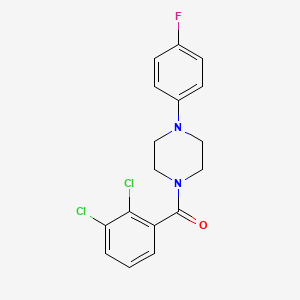
![4-methoxy-N-{[1-(1-piperidinylacetyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B4617320.png)
![N-allyl-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4617327.png)
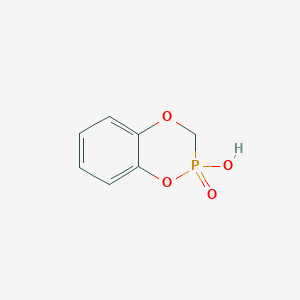

![3-(4-chlorobenzyl)-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4617345.png)
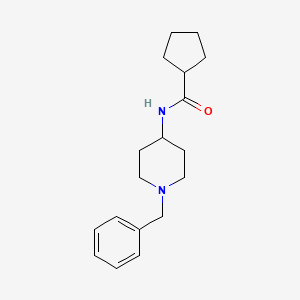
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4617375.png)
![1'-butyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4617392.png)
![N-[3-(3-methoxyphenyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4617401.png)
![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4617403.png)
